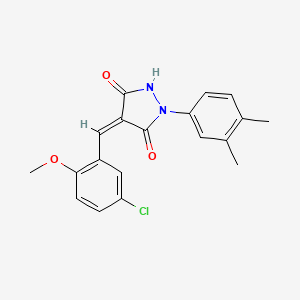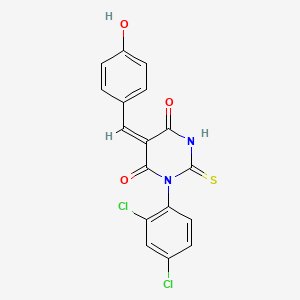
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Clomazone, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has been used in many countries around the world. Clomazone is a selective herbicide, which means that it only targets certain types of weeds and does not harm other plants.
Mechanism of Action
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their production, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione disrupts the normal functioning of the plant, leading to its death. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, targeting only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been found to have low persistence in soil, which means that it does not accumulate in the environment.
Advantages and Limitations for Lab Experiments
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mode of action is well understood. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, which makes it useful for studying plant physiology and biochemistry. However, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be expensive to produce, and its use can be limited by its selectivity.
Future Directions
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new formulations of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione that are more effective against weeds and have lower environmental impact. Another area of research is the study of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione's potential use in medicine, particularly in the treatment of infectious diseases. Additionally, research is needed to understand the long-term effects of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione on the environment and to develop strategies for its safe use in agriculture.
Synthesis Methods
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be synthesized using different methods, but the most common one involves the reaction of 2-methoxy-5-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base, followed by the addition of 1,3-cyclohexanedione. The resulting product is then purified and crystallized to obtain 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various crops, including soybeans, cotton, peanuts, and rice. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is also being studied for its potential use in controlling invasive plant species. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have antimicrobial properties and is being studied for its potential use in medicine.
properties
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15(8-12(11)2)22-19(24)16(18(23)21-22)10-13-9-14(20)5-7-17(13)25-3/h4-10H,1-3H3,(H,21,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXINNPRILZBV-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)